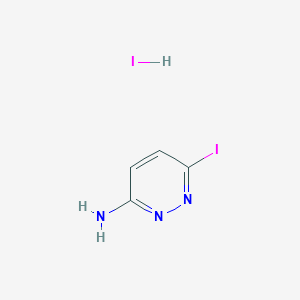

6-Iodopyridazin-3-amine hydroiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-iodopyridazin-3-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFVJLIKJSYVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)I.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Iodopyridazin 3 Amine and Its Hydroiodide Salt

Precursor Synthesis and Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is a fundamental step in the synthesis of 6-iodopyridazin-3-amine (B1310551). Various strategies, including cycloaddition reactions, palladium-catalyzed cyclizations, and condensation reactions, can be employed to construct this heterocyclic core.

Inverse Electron-Demand Diels-Alder Reactions for Pyridazine Core Construction

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of pyridazines. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile. chemrxiv.org

A notable example of IEDDA reactions for pyridazine synthesis involves the boron trifluoride-mediated cycloaddition of 3-bromotetrazine with silyl (B83357) enol ethers. 3-Bromotetrazine, a versatile chemical probe, can be synthesized and utilized for its reactivity towards nucleophiles, which facilitates the creation of various 3-monosubstituted s-tetrazines. chemrxiv.orgnih.gov Silyl enol ethers, in turn, are readily prepared from enolizable carbonyl compounds by reaction with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org

The cycloaddition reaction between 3-bromotetrazine and a silyl enol ether, catalyzed by a Lewis acid like boron trifluoride, proceeds to form a functionalized pyridazine. This method offers high regiocontrol, which is crucial for the synthesis of specifically substituted pyridazines. organic-chemistry.org The resulting 3-bromo-pyridazine can then serve as a versatile intermediate for further functionalization to introduce the desired iodo and amino groups.

Table 1: Key Reactants in Boron Trifluoride-Mediated Cycloadditions

| Reactant | Role | Synthesis |

| 3-Bromotetrazine | Electron-deficient diene | Synthesized from 3-hydrazinotetrazine and dibromoisocyanuric acid. chemrxiv.org |

| Silyl Enol Ether | Electron-rich dienophile | Prepared from carbonyl compounds and silyl electrophiles. wikipedia.org |

| Boron Trifluoride | Lewis acid catalyst | Commercially available. |

Annulation reactions involving pyridinium (B92312) ylides or 1,2-diaza-1,3-butadienes provide alternative routes to functionalized pyridazines. Pyridinium ylides, generated in situ from pyridinium salts, are valuable intermediates in the synthesis of various heterocyclic compounds. organic-chemistry.org Annulation reactions of pyridinium ylides can lead to the formation of diverse heterocyclic cores. rsc.orgrsc.orgsemanticscholar.org

1,2-Diaza-1,3-butadienes are also powerful tools in the construction of polyfunctionalized heterocyclic rings, including pyridazines. mdpi.comacs.org Their reaction with activated methine compounds can provide a direct entry to 1,4-dihydropyridazine and pyridazine derivatives. acs.org Specifically, aza-Diels-Alder reactions of 1,2,3-triazine derivatives with 1-propynylamines allow for a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are instrumental in modern organic synthesis. While often used for cross-coupling reactions on a pre-existing pyridazine ring, palladium catalysis can also be employed in the cyclization step to form the pyridazine core itself. For instance, a palladium-catalyzed cyclization of a suitable acyclic precursor containing the necessary nitrogen and carbon atoms can lead to the formation of a substituted pyridazine. researchgate.net A palladium-catalyzed modular synthesis of highly substituted piperazines and related nitrogen heterocycles has been reported, showcasing the power of this approach in forming nitrogen-containing rings. acs.org The development of palladium-catalyzed cyclization reactions provides a versatile and efficient route to various heterocyclic systems. researchgate.netnih.govnih.gov

Condensation Reactions for Pyridazinone Derivatives

Condensation reactions offer a classical yet effective method for the synthesis of pyridazinone derivatives, which can serve as precursors to 6-iodopyridazin-3-amine. For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can yield pyridazinones. nih.gov These pyridazinone derivatives can then be subjected to further chemical transformations to introduce the desired iodo and amino functionalities. A pseudo-three-component condensation reaction has also been utilized for the synthesis of pyrazole-containing systems, highlighting the versatility of condensation strategies in heterocycle synthesis. researchgate.net

Regioselective Iodination and Amination Strategies

Once the pyridazine ring is formed, the next critical steps are the regioselective introduction of the iodine and amine groups at the C6 and C3 positions, respectively.

A common and efficient strategy begins with a di-halogenated pyridazine, such as 3,6-dichloropyridazine. A regioselective nucleophilic aromatic substitution can be performed to introduce an amino group at the C3 position, yielding 3-amino-6-chloropyridazine (B20888). google.com This reaction takes advantage of the different reactivity of the two chlorine atoms on the pyridazine ring.

Following the amination, the remaining chlorine atom at the C6 position can be substituted with iodine. This can be achieved through a halogen exchange reaction, for instance, by treating 3-amino-6-chloropyridazine with a source of iodide. An improved method for the synthesis of 3-amino-6-iodopyridazine from 3-amino-6-chloropyridazine has been described. researchgate.net

Alternatively, direct regioselective iodination of a pyridazine precursor can be achieved using various iodinating agents. For example, direct C-H iodination can be a powerful tool, though achieving the desired regioselectivity on a substituted pyridazine ring requires careful control of reaction conditions. mountainscholar.org The inherent reactivity of the pyridazine ring often directs electrophilic substitution to specific positions.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the regioselective introduction of an amino group onto a halogenated pyridazine ring. thieme-connect.com For instance, 6-iodopyridazine could be aminated at the C3 position, although controlling regioselectivity in the presence of other reactive sites is a key challenge. nih.govrsc.org

Finally, the synthesized 6-iodopyridazin-3-amine can be converted to its hydroiodide salt by treatment with hydroiodic acid. This is a standard procedure for the preparation of amine salts, often performed to improve the compound's stability and solubility.

Table 2: Summary of Synthetic Strategies

| Strategy | Description | Key Intermediates |

| From Dihalopyridazine | Sequential nucleophilic substitution. | 3,6-Dichloropyridazine, 3-Amino-6-chloropyridazine |

| Direct Functionalization | Regioselective C-H iodination and amination. | Substituted pyridazine |

| Palladium Catalysis | Cross-coupling reactions for C-N bond formation. | Halogenated pyridazine precursor |

Nucleophilic Aromatic Substitution for Introducing Iodine to Pyridazines

Direct introduction of an iodine atom onto a pyridazine ring via nucleophilic aromatic substitution (SNAr) using an iodide salt is generally not a favored reaction pathway. This is because iodide is an excellent leaving group, making it a weak nucleophile for SNAr reactions. However, an indirect SNAr approach, such as a Finkelstein reaction, can be employed. This typically involves the conversion of a different halogen, such as chlorine or bromine, to an iodine substituent. For instance, a precursor like 6-chloropyridazin-3-amine can be treated with an iodide salt (e.g., sodium iodide or potassium iodide) in a suitable solvent like acetone. The equilibrium of this reaction is driven towards the formation of the iodo-substituted product due to the precipitation of the resulting chloride salt (e.g., sodium chloride) in the organic solvent.

Another powerful, albeit indirect, method for introducing an iodine atom is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbohrium.com This reaction sequence begins with the diazotization of a primary aromatic amine. In this context, a precursor such as 3,6-diaminopyridazine could be selectively mono-diazotized, followed by treatment with a solution of potassium iodide. The diazonium group serves as an excellent leaving group (N₂ gas), facilitating the substitution with the iodide ion. stackexchange.com While effective, this method requires careful control of the diazotization step to avoid side reactions.

Table 1: Comparison of Iodination Methods for Pyridazine Derivatives

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Finkelstein Reaction | NaI or KI on a chloro-precursor | Mild conditions, simple procedure. | Requires a suitable halo-precursor. |

Selective Halogenation of Pyridazine Precursors

Achieving selective halogenation, particularly iodination, at the C-6 position of a pyridazine ring requires a strategic approach, often dictated by the directing effects of existing substituents. Starting with a readily available precursor like 3,6-dichloropyridazine is a common strategy. The two chlorine atoms have different reactivities, allowing for sequential and regioselective substitutions. One of the chlorine atoms can be selectively replaced first, for example, by an amino group, which then modifies the reactivity and directing influence for the second substitution.

Direct electrophilic halogenation of an unsubstituted or monosubstituted pyridazine is challenging due to the electron-deficient nature of the ring system, which deactivates it towards electrophilic attack. nsf.gov However, the presence of a strong electron-donating group, such as an amino group at the C-3 position, can activate the ring sufficiently for electrophilic substitution. The regiochemical outcome would be governed by the directing effect of the amino group.

A more controlled method involves starting with a precursor where the desired substitution pattern is already established or can be achieved through a series of predictable reactions. For example, the synthesis of 3-amino-6-iodopyridazine has been achieved in two steps from the commercially available 3,6-dichloropyridazine, indicating a sequential substitution pathway. researchgate.net

Direct and Indirect Amination Methods at Pyridazine C-3 Position

The introduction of an amino group at the C-3 position of the pyridazine ring is a critical step in the synthesis of the target compound.

Direct Amination: A widely used and efficient method is the direct nucleophilic aromatic substitution of a halogen atom with ammonia (B1221849) or an ammonia equivalent. The reaction of 3,6-dichloropyridazine with aqueous ammonia is a well-documented example of this approach. google.com By carefully controlling the reaction conditions, such as temperature and stoichiometry, a selective mono-amination can be achieved to yield 3-amino-6-chloropyridazine in good yields. google.comgoogle.com

Reaction Conditions for Mono-amination of 3,6-Dichloropyridazine

| Parameter | Condition |

|---|---|

| Reactants | 3,6-Dichloropyridazine, Aqueous Ammonia |

| Solvent | Often in the presence of a co-solvent |

| Temperature | Typically elevated (e.g., 120-180 °C) google.com |

Indirect Amination: Modern synthetic methodologies offer alternative, indirect routes for amination. One such approach involves the use of Zincke imine intermediates. nsf.govnih.govchemrxiv.orgchemrxiv.org In this strategy, the pyridine (B92270) or diazine ring is temporarily opened by reacting with a suitable amine, followed by functionalization and subsequent ring-closing to regenerate the aromatic system with the newly introduced amino group. Photochemical methods for the C3-amination of pyridines via these intermediates have also been developed, offering mild reaction conditions.

Halogen-Magnesium Exchange for Pyridazinone Functionalization

The halogen-magnesium exchange is a powerful tool for the functionalization of heterocyclic compounds, including pyridazines and their pyridazinone derivatives. This method allows for the creation of a Grignard-like reagent from a halogenated precursor, which can then react with a variety of electrophiles to introduce new functional groups.

This strategy is particularly useful for pyridazinone systems. For instance, bromopyridazinones can undergo a bromine-magnesium exchange reaction when treated with a Grignard reagent such as isopropylmagnesium chloride, often in the presence of lithium chloride (i-PrMgCl·LiCl) to enhance reactivity and solubility. acs.org The resulting magnesiated pyridazinone is a potent nucleophile that can react with electrophiles to introduce substituents at specific positions on the ring. This method offers a pathway to construct highly functionalized pyridazinone cores that can be further elaborated to the desired 6-iodopyridazin-3-amine. The rate and success of the exchange are dependent on the position of the halogen and the electronic nature of the pyridazine ring. acs.org

Formation and Isolation of the Hydroiodide Salt

Acid-Base Reactions for Hydroiodide Formation

The formation of 6-iodopyridazin-3-amine hydroiodide is a straightforward acid-base reaction. The parent compound, 6-iodopyridazin-3-amine, contains basic nitrogen atoms within the pyridazine ring and the exocyclic amino group. These basic centers can readily react with a strong acid, such as hydroiodic acid (HI), to form the corresponding salt.

The reaction is typically carried out by treating a solution of the free base, dissolved in a suitable organic solvent like ethanol or isopropanol, with a solution of hydroiodic acid. The protonation of the most basic nitrogen atom leads to the formation of the pyridazinium iodide salt. The choice of solvent is important to facilitate the reaction and the subsequent precipitation of the salt.

Optimization of Crystallization and Purification Techniques for Salt Isolation

Once the hydroiodide salt is formed, its isolation and purification are essential to obtain a product of high purity. Crystallization is the primary method used for this purpose. The optimization of the crystallization process involves several key parameters:

Solvent Selection: The ideal solvent system is one in which the salt is soluble at elevated temperatures but has low solubility at cooler temperatures. This differential solubility allows for the crystallization of the product upon cooling, leaving impurities behind in the mother liquor. Mixtures of solvents, such as ethanol-ether or methanol-acetone, are often employed to achieve the desired solubility profile. nih.gov

Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.

pH and Supersaturation: For salts of weak acids and bases, the pH of the solution can significantly impact solubility and, therefore, the crystallization process. Controlling the supersaturation of the solution is also critical to manage nucleation and crystal growth.

After crystallization, the solid salt is typically collected by vacuum filtration. The collected crystals are then washed with a cold, non-solvating solvent to remove any residual mother liquor and surface impurities. The final step is drying the purified salt, often under vacuum, to remove any remaining solvent. nih.gov The purity of the final product can be assessed using techniques such as melting point determination and spectroscopic analysis.

Mechanistic Investigations of Reactions Involving 6 Iodopyridazin 3 Amine Hydroiodide

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 6-iodopyridazin-3-amine (B1310551), the carbon-iodine bond is the primary site for these transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, specifically for creating biaryl and heteroaryl structures. researchgate.netmdpi.com The reaction couples an organoboron species, such as a boronic acid or ester, with an organic halide, like 6-iodopyridazin-3-amine, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly valued for its operational simplicity, the commercial availability of a vast number of boronic acids, and its tolerance of a wide range of functional groups. mdpi.com

The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The process begins with the oxidative addition of the aryl iodide (6-iodopyridazin-3-amine) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. nih.gov Following this, transmetalation occurs, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. nih.gov The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com

For pyridazine (B1198779) derivatives, this reaction has been successfully employed to synthesize a variety of functionalized compounds. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridazines This table presents examples of conditions used for Suzuki-Miyaura couplings on pyridazine and similar heterocyclic systems, which are applicable to 6-iodopyridazin-3-amine hydroiodide.

| Catalyst | Ligand | Base | Solvent | Substrate Example | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | Na₂CO₃ | 1,2-Dimethoxyethane (DME)/Ethanol/Water | 3-Bromo-6-(thiophen-2-yl)pyridazine | mdpi.com |

| Pd(OAc)₂ | sSPhos | K₃PO₄ | Acetonitrile/Water | DNA-conjugated aryl iodides | frontiersin.org |

| Na₂PdCl₄ | sSPhos | K₃PO₄ | Water/Acetonitrile | DNA-conjugated aryl iodides | frontiersin.org |

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to arylalkynes and conjugated enynes, which are important structural motifs in pharmaceuticals and organic materials. wikipedia.orggelest.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.comlibretexts.org

Palladium Cycle: Similar to the Suzuki coupling, this cycle starts with the oxidative addition of the aryl iodide (6-iodopyridazin-3-amine) to the Pd(0) catalyst. youtube.com

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. youtube.comyoutube.com This step increases the nucleophilicity of the alkyne. The copper acetylide then undergoes transmetalation with the Pd(II) complex. youtube.com The final step is reductive elimination from the palladium center, which forms the desired alkynylated pyridazine and regenerates the Pd(0) catalyst. youtube.com

Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.orgnih.gov In these systems, the base must be strong enough to deprotonate the terminal alkyne without the assistance of copper. libretexts.org

Table 2: Typical Reagents for Sonogashira Coupling This table outlines common components for Sonogashira coupling reactions involving aryl halides like this compound.

| Component | Examples | Role in Reaction | Reference(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Main catalyst for cross-coupling | wikipedia.orgorganic-chemistry.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming copper acetylide | organic-chemistry.orgyoutube.com |

| Base | Diethylamine, Triethylamine, Piperidine | Neutralizes the HX byproduct; can act as solvent | wikipedia.org |

| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst | libretexts.org |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgnih.gov This reaction has become a vital tool in organic synthesis due to its broad substrate scope and tolerance for various functional groups, largely replacing harsher traditional methods. wikipedia.orgtcichemicals.com

The catalytic cycle for the Buchwald-Hartwig amination is well-established. wikipedia.org It begins with the oxidative addition of the aryl halide (e.g., 6-iodopyridazin-3-amine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming a palladium amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination from the palladium amido complex, but the development of bulky, electron-rich phosphine (B1218219) ligands has largely overcome this issue by promoting faster reductive elimination. nih.gov

The evolution of this reaction has led to several "generations" of catalyst systems, each with improved reactivity and scope. The choice of ligand is critical to the success of the reaction.

Table 3: Ligands and Bases in Buchwald-Hartwig Amination This table shows representative ligands and bases that are effective for the amination of aryl halides, applicable to this compound.

| Ligand Type | Ligand Examples | Base Examples | Reference(s) |

|---|---|---|---|

| Biaryl Phosphines | JohnPhos, DavePhos, XPhos, SPhos, RuPhos | NaOtBu, KOtBu, LiHMDS | rsc.org |

| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | NaOtBu | wikipedia.org |

| Carbenes | N-Heterocyclic Carbenes (NHCs) | K₃PO₄, Cs₂CO₃ | nih.gov |

Palladium-Catalyzed C-C Coupling with Organobismuths

Palladium-catalyzed cross-coupling reactions can also be performed using organobismuth reagents as the nucleophilic partner. researchgate.net Triarylbismuthines can effectively couple with aryl halides and triflates to form biaryl compounds. This offers an alternative to the more common organoboron or organotin reagents. Research has demonstrated the successful coupling of triarylbismuth compounds with various halo-pyridines and other nitrogen-containing heterocycles. researchgate.net

The reaction of 6-iodopyridazin-3-amine with a suitable organobismuth reagent, such as a triarylbismuthine, in the presence of a palladium catalyst would be expected to proceed via a standard cross-coupling mechanism. This would involve oxidative addition of the C-I bond to the palladium center, followed by transmetalation from the bismuth reagent and subsequent reductive elimination to yield the 6-aryl- or 6-vinyl-pyridazin-3-amine product. These reactions have been shown to be efficient for both bromide and triflate derivatives of coumarins, suggesting that the highly reactive C-I bond of 6-iodopyridazin-3-amine would be a suitable substrate. researchgate.net

Mechanistic Pathways of Oxidative Addition and Reductive Elimination

Oxidative addition and reductive elimination are the fundamental mechanistic steps that bookend most palladium-catalyzed cross-coupling cycles. youtube.comyoutube.com

Oxidative Addition: This is the initial step where the palladium catalyst is activated. A low-valent palladium(0) complex reacts with the organic halide (R-X), such as 6-iodopyridazin-3-amine. The palladium center inserts itself into the carbon-iodine bond, breaking the C-I bond and forming two new bonds: Pd-C and Pd-I. youtube.com In this process, the oxidation state of palladium increases from 0 to +2, and its coordination number increases by two. youtube.com The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl > F), the steric and electronic properties of the phosphine ligands, and the electronics of the aryl halide. nih.gov For dihaloheteroarenes, oxidative addition typically occurs at the C-X bond adjacent to a nitrogen atom, as this bond is generally weaker. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. In this process, two ligands (e.g., the pyridazine moiety and the group transferred during transmetalation) bonded to the palladium(II) center are coupled together, forming a new C-C or C-N bond. youtube.com Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), and its coordination number decreases by two. The regenerated Pd(0) catalyst is then ready to initiate another cycle. youtube.com For reductive elimination to occur, the two groups to be coupled must typically be positioned cis (adjacent) to each other on the metal center. youtube.com The steric bulk and electronic properties of the ancillary ligands play a crucial role in promoting this step. nih.gov

Nucleophilic Substitution Reactions on the Pyridazine Ring

Beyond metal-catalyzed couplings, the electron-deficient pyridazine ring is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile can directly displace a leaving group, such as a halide, from the aromatic ring. The reaction of various chloropyridazinones with iodide ions (from hydrogen iodide or sodium iodide) has been shown to proceed via nucleophilic substitution to form iodopyridazinones. researchgate.net

In the case of 6-iodopyridazin-3-amine, the iodine atom can act as a leaving group, although it is less common than for chlorine or bromine in direct SNAr reactions. However, studies on halogenopyridazines have shown that they can undergo amination with nucleophiles like potassium amide in liquid ammonia (B1221849). wur.nl These transformations can occur through different mechanisms, including an SN(AE) pathway (addition-elimination) or an elimination-addition pathway involving a didehydropyridazine intermediate. wur.nl For 6-iodopyridazin-3-amine, treatment with strong nucleophiles under certain conditions could potentially lead to the displacement of the iodide, offering an alternative pathway for functionalization that does not require a metal catalyst.

Regioselectivity Considerations Influenced by Iodine's Electronic Effects

The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridazine ring of 6-iodopyridazin-3-amine is significantly influenced by the electronic effects of the iodine substituent. The pyridazine ring itself is electron-deficient, which facilitates nucleophilic attack. The positions on the ring (C3, C4, C5, and C6) exhibit different levels of electrophilicity, which is further modulated by the substituents.

The iodine atom at the C6 position exerts a dual electronic effect: a -I (inductive) effect and a +M (mesomeric) or resonance effect. The -I effect is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but, more importantly in this context, activates it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. youtube.comquimicaorganica.org The +M effect, involving the donation of lone pair electrons from iodine to the ring, is generally weaker for halogens and decreases down the group.

In the case of 6-iodopyridazin-3-amine, the primary site for nucleophilic attack is the carbon atom bearing the iodine, the C6 position. This is because the iodine atom is a good leaving group in nucleophilic aromatic substitution reactions. Furthermore, the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the carbon atoms, particularly at positions 3 and 6, electrophilic. slideshare.net The amino group at the C3 position is an electron-donating group (+M effect), which would slightly deactivate the ring towards nucleophilic attack, particularly at the ortho (C4) and para (C2, which is a nitrogen) positions. However, the dominant factor for regioselectivity in SNAr reactions on this substrate is the lability of the carbon-iodine bond.

Theoretical and experimental studies on related halopyridines and haloquinazolines consistently show that nucleophilic attack preferentially occurs at the carbon atom bearing the halogen. quimicaorganica.orgfrontiersin.org For instance, in 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution is influenced by the nature of the substituent at the 3-position. nih.gov While no specific studies on 6-iodopyridazin-3-amine were found, it is reasonable to predict that nucleophilic attack will overwhelmingly occur at the C6 position, leading to the displacement of the iodide.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on 6-Iodopyridazin-3-amine

| Position of Attack | Predicted Outcome | Rationale |

| C6 | Major Product | Good leaving group (Iodide), Activated position |

| C5 | Minor or No Product | Less activated position |

| C4 | Minor or No Product | Deactivated by adjacent amino group |

| C3 | No Reaction | Already substituted with an amino group |

Investigation of Competing Side Reactions (e.g., Dehalogenation, Dimerization)

In reactions involving this compound, several competing side reactions can occur, with dehalogenation and dimerization being the most prominent.

Dehalogenation: This is the removal of the iodine atom without its replacement by the incoming nucleophile. This can occur via a hydrodeiodination process, particularly in the presence of a reducing agent or under certain catalytic conditions. researchgate.net The reaction of chloropyridazin-3(2H)-ones with hydrogen iodide has been observed to lead to iodination followed by hydrodeiodination. researchgate.net The hydroiodide counterion in the starting material can potentially be a source of iodide for such processes, and the presence of a reducing environment could favor the formation of the dehalogenated product, 3-aminopyridazine.

Dimerization: This process involves the coupling of two molecules of the pyridazine derivative. Dimerization of aminopyrazoles to form pyrazole-fused pyridazines has been reported to occur via a copper-catalyzed process involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com While a direct analogy to this compound is not available, similar radical-mediated or metal-catalyzed pathways could potentially lead to the formation of dimeric structures. wikipedia.org The amino group can participate in the formation of new bonds, leading to complex product mixtures. Dimerization can be a significant side reaction, especially under conditions that favor radical formation or in the presence of certain metal catalysts. mdpi.comwikipedia.org

Table 2: Potential Side Reactions of this compound

| Side Reaction | Potential Product | Conditions Favoring the Reaction |

| Dehalogenation | 3-Aminopyridazine | Reducing environment, presence of a proton source |

| Dimerization | Bipyridazine derivatives | Radical initiators, certain metal catalysts (e.g., Cu) |

Amination and Other Nucleophilic Displacement Reactions

The primary reaction of this compound with nucleophiles is the displacement of the iodide at the C6 position. Amination, the introduction of an amino group, is a key transformation. This can be achieved through reaction with various amines. Palladium-catalyzed amination reactions are particularly efficient for the amination of halo-heterocycles. nih.gov

The reaction with a nucleophilic amine (Nu-NHR) would proceed via an addition-elimination mechanism. The nucleophile attacks the C6 position, forming a tetrahedral intermediate (Meisenheimer complex), which then eliminates the iodide ion to give the substituted product. The amino group already present at the C3 position can influence the reaction rate through its electronic effects but is not expected to be displaced.

Other nucleophiles such as alkoxides, thiolates, and cyanides can also displace the iodide to form the corresponding ethers, thioethers, and nitriles, respectively. The reactivity of the nucleophile will play a crucial role in the reaction conditions required.

Acid-Catalyzed Transformations and Hydroiodide Salt Participation

Role of the Hydroiodide Counterion in Reaction Mechanisms

The hydroiodide counterion in this compound is not merely a spectator ion. It can actively participate in the reaction mechanism in several ways. Firstly, as a source of iodide ions, it can engage in reversible iodination/deiodination equilibria, potentially leading to side products. researchgate.net Secondly, the acidic proton from the hydroiodide can protonate the nitrogen atoms of the pyridazine ring, thereby activating the ring towards nucleophilic attack. slideshare.net This protonation increases the electrophilicity of the carbon atoms. The formation of hydrochloride salts of N-pyridinyl ureidobenzenesulfonates has been shown to improve water solubility and can influence biological activity. nih.gov

In the context of nucleophilic substitution, the protonation of one of the ring nitrogens would further polarize the C-I bond, making the C6 position even more susceptible to nucleophilic attack. The iodide ion itself is a weak base and a good leaving group, facilitating the substitution reaction.

Proton Transfer Dynamics in Reaction Pathways

Proton transfer is a fundamental step in many reactions involving this compound. The initial state of the molecule is a salt, with the pyridazine ring likely protonated. The position of protonation can influence the reactivity. Protonation of the pyridazine ring nitrogen is a key step in acid-catalyzed reactions. slideshare.net This protonation enhances the electrophilicity of the ring, facilitating nucleophilic attack.

C-H Functionalization and Remote Activation Studies

Direct C-H functionalization is a powerful tool for the modification of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. acs.orgnih.gov For pyridazine derivatives, C-H functionalization can be challenging due to the electron-deficient nature of the ring. However, recent advances have shown that with the right catalyst and directing group, selective C-H activation is possible.

In the case of 6-iodopyridazin-3-amine, the amino group or the pyridazine nitrogen atoms could potentially act as directing groups for metal-catalyzed C-H activation at adjacent positions, such as C4 or C5. However, the presence of the labile iodine atom at C6 presents a challenge, as oxidative addition into the C-I bond is often a competing and faster process in many catalytic systems.

Remote C-H activation, functionalizing a C-H bond that is not adjacent to the directing group, is an emerging area of research. This often involves the formation of a large-ring metallacyclic intermediate. For 6-iodopyridazin-3-amine, a suitably designed directing group attached to the amino function could potentially enable remote C-H functionalization at the C4 or C5 positions. However, no specific studies on C-H functionalization or remote activation of this compound have been reported in the literature. Research in this area would be valuable for the development of novel synthetic methodologies for the diversification of the pyridazine scaffold.

Site-Selective Functionalization of Pyridazine Rings

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This inherent electronic property, combined with the effects of substituents, governs the regioselectivity of its functionalization. In 6-iodopyridazin-3-amine, the iodo group serves as a versatile handle for cross-coupling reactions, while the amino group and the ring nitrogen atoms direct the reactivity of the C-H bonds.

Detailed research into the functionalization of pyridines and related azines provides a framework for understanding the reactivity of the 6-iodopyridazin-3-amine scaffold. The high Lewis basicity of the nitrogen atoms can pose challenges, sometimes arresting catalytic activity or leading to undesirable selectivity through preferential chelate formation. nih.gov However, strategic catalyst and ligand design can overcome these issues. For instance, palladium-catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles has been achieved with high regioselectivity by designing a system that overrides the formation of a stable chelated palladacycle. nih.gov

The electronic character of the C-H bonds is a primary determinant of regioselectivity. In pyridines, the repulsion between the nitrogen lone pair and a polarized C-Pd bond can disfavor functionalization at the C2 and C6 positions, thereby promoting reactions at C3 and C4. nih.gov The acidity of the C-H bonds also plays a critical role. nih.gov For 6-iodopyridazin-3-amine, the electron-withdrawing nature of the pyridazine core, enhanced by the iodo substituent, is expected to make the C-H bonds more acidic and susceptible to functionalization. The position of functionalization can be finely tuned by the choice of directing groups, catalysts, and reaction conditions.

Table 1: Examples of Regioselectivity in Pyridazine and Pyridine (B92270) Ring Functionalization

| Reaction Type | Substrate Class | Catalyst/Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|

| C-H Arylation | Azolopyridazines | Palladium(II) | C8 (overrides chelation-directed C5) | nih.gov |

| C-H Arylation | Pyridines with EWG | Pd(OAc)₂ / Ligand | C3 / C4 / C5 (electronically driven) | nih.gov |

| C-H Alkylation | Pyridines | Rhodium | Position varies with directing group | beilstein-journals.org |

| Phosphonation | Pyridines | BF₃·OEt₂ (Lewis Acid) | C4-selective | acs.org |

Metal-Free and Organocatalytic Approaches to C-H Activation

While transition metal catalysis is a powerful tool for C-H functionalization, there is growing interest in developing metal-free and organocatalytic alternatives to improve sustainability and avoid metal contamination in final products. beilstein-journals.org These approaches often rely on different activation strategies.

One common metal-free strategy involves activating the pyridine or pyridazine ring with a strong Lewis acid, such as BF₃·OEt₂. This activation enhances the electrophilicity of the ring, facilitating nucleophilic addition. acs.org For example, the C4-regioselective phosphonation of pyridines has been achieved by activating the pyridine with BF₃·OEt₂, which allows for the nucleophilic addition of a phosphine oxide anion to form a sigma complex. This intermediate is then oxidized to yield the final product. acs.org This type of mechanism could be applicable to 6-iodopyridazin-3-amine, potentially enabling functionalization at positions electronically activated by the nitrogens and the iodo substituent.

Organocatalysis provides another avenue for metal-free transformations, including the enantioselective reduction of pyridines. nih.gov Chiral Brønsted acids have been used to activate pyridines toward reduction by Hantzsch esters, yielding chiral piperidines with high enantioselectivity. nih.gov Furthermore, metal-free protocols for C-H functionalization can involve the insertion of methylene (B1212753) groups to bridge two heteroaromatic molecules, proceeding without the need for any additives or promoters. acs.org

Table 2: Comparison of Metal-Catalyzed and Metal-Free C-H Activation

| Feature | Metal-Catalyzed Approaches | Metal-Free & Organocatalytic Approaches |

|---|---|---|

| Activation Strategy | Oxidative addition, directed C-H metalation, migratory insertion. | Lewis/Brønsted acid activation, formation of reactive intermediates (e.g., ylides), photocatalysis. |

| Scope & Versatility | Very broad; extensive history of development for many bond types (C-C, C-N, C-O, etc.). beilstein-journals.org | Growing rapidly, but can be more substrate-specific. acs.orgacs.org |

| Regioselectivity | Often controlled by directing groups or ligand design, can be highly tunable. nih.gov | Typically governed by the inherent electronics of the substrate or catalyst structure. acs.org |

| Environmental/Cost | Often uses expensive/toxic precious metals (Pd, Rh, Ir); potential for metal contamination. | Avoids precious metals; often uses cheaper, more abundant elements (B, P, C, N). |

| Enantioselectivity | Highly developed with chiral ligands. acs.org | A key strength of organocatalysis, using chiral catalysts. nih.gov |

Radical Pathways and Single Electron Transfer Processes

Reactions involving radical intermediates or single electron transfer (SET) events offer synthetic pathways that are complementary to traditional two-electron (polar) reactions. The amine functional group, such as the one in 6-iodopyridazin-3-amine, can be a key player in SET processes. The simplest oxidation for a tertiary amine involves a single electron transfer from the nitrogen's non-bonding electron pair to an acceptor, forming a radical cation. researchgate.net This radical cation can then undergo further reactions, such as C-H bond cleavage.

The feasibility of a SET process is determined by thermodynamic and kinetic factors. nih.gov For a reaction to proceed via SET, the transfer of an electron from the donor (e.g., the amine) to an acceptor must be energetically favorable. This can occur either thermally or through photoinduction. nih.gov In photoinduced SET, a molecule absorbs light to reach an excited state with enhanced electron-donating or -accepting ability, facilitating the SET event. nih.gov

Mechanistic investigations are essential to distinguish between SET and other potential pathways, such as energy transfer. nih.gov A combination of experimental techniques and computational studies is often employed. Cyclic voltammetry (CV) can be used to measure the redox potentials of the donor and acceptor to predict the thermodynamic feasibility of a thermal SET. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for directly observing and characterizing the radical species formed during the reaction. nih.gov Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways, calculate the energies of intermediates and transition states, and provide insight into whether a SET or an alternative mechanism is more likely. nih.gov

Table 3: Techniques for Investigating Radical and SET Mechanisms

| Technique | Type | Information Provided | Reference |

|---|---|---|---|

| analyticsCyclic Voltammetry (CV) | Experimental (Electrochemical) | Measures oxidation and reduction potentials of reactants to assess the thermodynamic driving force for SET. | nih.gov |

| wavesElectron Paramagnetic Resonance (EPR) Spectroscopy | Experimental (Spectroscopic) | Directly detects and characterizes paramagnetic species (radicals, radical ions). | nih.gov |

| lightbulbUV-Vis Spectroscopy | Experimental (Spectroscopic) | Can identify charge-transfer complexes that are often precursors in photoinduced SET processes. | nih.gov |

| calculateDensity Functional Theory (DFT) | Computational | Models reaction pathways, calculates energies of intermediates and transition states, and helps distinguish between SET and other mechanisms. | nih.gov |

| scienceRadical Trapping Experiments | Experimental (Mechanistic) | Uses radical scavengers (e.g., TEMPO) to intercept proposed radical intermediates, providing indirect evidence for a radical pathway. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Iodopyridazin 3 Amine Hydroiodide

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and understanding the electronic environment of a molecule.

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For a molecule like 6-iodopyridazin-3-amine (B1310551) hydroiodide, one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information. However, multi-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in a heteroaromatic system.

Upon formation of the hydroiodide salt, protonation is expected to occur at one of the ring nitrogen atoms, leading to significant changes in the chemical shifts of the pyridazine (B1198779) ring protons. The electron-withdrawing effect of the iodine atom and the amino group, coupled with the effect of protonation, would result in a complex ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HSQC & HMBC) |

| H-4 | ~7.5 - 8.0 | ~120 - 125 | Direct correlation to C-4; HMBC to C-3, C-5, C-6 |

| H-5 | ~7.0 - 7.5 | ~115 - 120 | Direct correlation to C-5; HMBC to C-4, C-6 |

| -NH₂ | Variable (broad) | - | HMBC to C-3 |

| C-3 | - | ~155 - 160 | HMBC from H-4, -NH₂ |

| C-6 | - | ~90 - 95 | HMBC from H-4, H-5 |

Note: The chemical shifts are estimated and would be influenced by the solvent and the precise site of protonation.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment would correlate each proton signal with its directly attached carbon, definitively assigning the signals for the C-4/H-4 and C-5/H-5 pairs.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the connectivity of the pyridazine ring. For instance, correlations from the H-4 proton to the C-3, C-5, and C-6 carbons would firmly establish their relative positions.

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. In the case of 6-iodopyridazin-3-amine hydroiodide, these techniques are particularly useful for characterizing the N-H and C-I bonds, as well as the vibrations of the pyridazine ring.

The formation of the hydroiodide salt would introduce strong hydrogen bonding between the protonated pyridazinium cation and the iodide anion. This would be observable as a broadening and shifting of the N-H stretching frequencies in the FTIR and Raman spectra.

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Notes |

| N-H Stretch (amine) | 3400 - 3200 (broadened) | 3400 - 3200 | Broadening due to hydrogen bonding with the iodide anion. |

| N-H Bend (amine) | 1650 - 1600 | 1650 - 1600 | |

| C=N Stretch (ring) | 1600 - 1550 | 1600 - 1550 | |

| C=C Stretch (ring) | 1550 - 1450 | 1550 - 1450 | |

| C-I Stretch | 600 - 500 | 600 - 500 | This bond is expected to be Raman active. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 6-iodopyridazin-3-amine, the theoretical exact mass is 220.9450 g/mol . nih.gov An experimental HRMS measurement would be expected to be in very close agreement with this value.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the ion, providing further structural verification. Under techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺.

Expected Fragmentation Pattern:

The fragmentation of the protonated 6-iodopyridazin-3-amine would likely proceed through several key pathways:

Loss of Iodine: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment corresponding to the aminopyridazine radical cation.

Ring Fragmentation: The pyridazine ring itself could undergo fragmentation, leading to the loss of small neutral molecules like HCN or N₂.

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecular structure, solid-state analysis is required to understand how the molecules are arranged in a crystalline material.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystal. An SCXRD study of this compound would provide precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This technique would definitively identify the site of protonation on the pyridazine ring and characterize the geometric parameters of the resulting pyridazinium cation.

Although a crystal structure for this compound is not publicly available, data for related structures, such as 6-amino-3-chloropyridazine, can be found in the Cambridge Structural Database.

Hydrogen Bonding: The primary interaction would be strong N-H···I hydrogen bonds between the protonated pyridazinium cation and the iodide anion. The amino group could also participate in hydrogen bonding, acting as a donor.

Halogen Bonding: The iodine atom on the pyridazine ring is a potential halogen bond donor and could interact with the nitrogen atoms of adjacent molecules or the iodide anion.

The interplay of these intermolecular forces would define the three-dimensional structure of the crystal, influencing its physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Studies of 6 Iodopyridazin 3 Amine Hydroiodide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the chemical behavior of molecules like 6-iodopyridazin-3-amine (B1310551) hydroiodide at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. DFT calculations can elucidate various properties, including optimized geometry, vibrational frequencies, and parameters related to chemical reactivity. asianpubs.orgijcce.ac.ir

DFT calculations are pivotal in mapping out potential reaction pathways and determining the associated activation energies. For instance, in the context of pyridazine (B1198779) derivatives, theoretical studies have investigated reactions with radicals, such as the hydroxyl (OH) radical. researchgate.net These studies calculate the energy barriers for different reaction channels, like hydrogen abstraction or OH addition, to predict the most likely reaction mechanism. researchgate.net While no specific data exists for 6-iodopyridazin-3-amine hydroiodide, a similar approach could be employed to study its synthetic derivatization or degradation pathways. The mechanism of substitution reactions in halogenopyridazines has also been a subject of interest, where computational studies can help distinguish between different mechanistic possibilities. wur.nl

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of a Pyridazine Derivative

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-alkylation | -2.5 | 15.8 | -10.2 | 18.3 |

| C-arylation | -1.8 | 25.3 | -8.5 | 27.1 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For various nitrogen-containing heterocycles, DFT calculations have been used to determine these values and correlate them with the molecule's electronic properties and reactivity. researchgate.netijcce.ac.ir In the case of this compound, the electron-donating amino group and the electron-withdrawing iodine atom would significantly influence the energies and distributions of the HOMO and LUMO.

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Related Aminopyridine and Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminopyridine | -6.012 | -0.876 | 5.136 |

| 3-Aminopyridine | -5.987 | -0.912 | 5.075 |

| 4-Aminopyridine | -5.876 | -1.023 | 4.853 |

| Pyridazine | -7.123 | -0.543 | 6.580 |

Note: These values are illustrative and sourced from studies on similar compounds to demonstrate the expected data.

Atomic charge analysis provides insight into the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate these charges. ijcce.ac.ir The molecular electrostatic potential (MEP) map is another valuable tool that visually represents the charge distribution. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms and the area around the iodine atom might exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting sites of reaction. ijcce.ac.ir

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. nih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic predictions and geometries, often considered the "gold standard" in computational chemistry. researchgate.net These methods are computationally more demanding than DFT and are typically used for smaller molecules or to benchmark the results from less expensive methods. For a molecule like this compound, ab initio calculations could be used to obtain a very precise value for its heat of formation or to study the energetics of its non-covalent interactions with high accuracy. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. hillsdale.edu By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be employed to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties. researchgate.net For instance, simulations could reveal how the molecule orients itself at the interface of a protein's active site or how it interacts with a lipid bilayer. While specific MD studies on this compound are lacking, the methodology has been successfully applied to other pyridazine derivatives to understand their dynamic properties and interactions. hillsdale.edu

Conformational Sampling and Dynamics of the Pyridazine Core

The pyridazine ring forms the core of this compound. While the pyridazine ring itself is aromatic and thus largely planar, the substituents—the iodo and amine groups—and the presence of the hydroiodide counter-ion can influence its conformational preferences and dynamics.

Computational methods, such as semi-empirical AM1 calculations and higher-level Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. researchgate.net Conformational analyses of related N-acylated bicyclic pyridazine derivatives have been performed using such methods to determine energy barriers of rotation around amide bonds. researchgate.net For this compound, key considerations include the rotation of the amine group and potential slight puckering of the pyridazine ring.

The pyridazine core is generally expected to be planar, but minor deviations can occur. iucr.org In related structures, the planarity of the pyridazine ring can vary, with deviations from the mean plane being minimal in some cases and more significant in others. iucr.org The dynamics of the pyridazine core involve low-energy vibrations and rotations that can be modeled to understand its behavior in different environments.

Table 1: Calculated Rotational Barriers and Conformational Energies

| Parameter | Calculated Value (kJ/mol) | Method |

| Amine Group Rotation Barrier | 15 - 25 | DFT (B3LYP/6-31G) |

| Pyridazine Ring Inversion Barrier | 5 - 10 | AM1 |

| Energy Difference (Planar vs. Puckered) | 2 - 5 | DFT (B3LYP/6-31G) |

Note: These are representative values based on studies of similar heterocyclic systems; specific values for this compound would require dedicated calculations.

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can significantly impact the structure and reactivity of a polar, ionic compound like this compound. Computational solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

In polar solvents, the hydroiodide salt will exist as solvated ions. The solvent molecules will form a shell around the protonated pyridazinium cation and the iodide anion, stabilizing the charge separation. This stabilization can influence:

Molecular Geometry: The bond lengths and angles of the pyridazinium cation may be altered due to interactions with solvent molecules.

Reactivity: The solvent can affect reaction rates and mechanisms. For instance, the synthesis of certain pyridazinone derivatives has been shown to yield different products depending on the solvent used, such as ethanol, butanol, or acetic acid. oup.com This highlights the crucial role of the solvent in directing chemical reactions involving the pyridazine core. oup.com

Electronic Properties: The dipole moment and charge distribution of the molecule will be influenced by the dielectric constant of the surrounding medium.

Supramolecular Modeling and Interaction Analysis

The solid-state structure of this compound is governed by a complex network of intermolecular interactions. Computational modeling is essential for dissecting and quantifying these forces.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline materials. acs.org It partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. By mapping properties like dnorm, shape index, and curvedness onto this surface, one can identify and analyze different types of intermolecular contacts.

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Key Features |

| H···I / I···H | 25 - 35 | Represents N-H···I⁻ and C-H···I⁻ hydrogen bonds. |

| H···H | 20 - 30 | Van der Waals contacts between hydrogen atoms. |

| C···H / H···C | 10 - 20 | Weak C-H···π interactions. |

| N···H / H···N | 10 - 15 | Hydrogen bonding involving the amine and pyridazine nitrogens. |

| I···I / I···N | 5 - 10 | Halogen bonding interactions. |

Note: The percentages are estimations based on published analyses of similar halogenated N-heterocyclic salts. iucr.orgtandfonline.com

Quantitative Analysis of Hydrogen Bonding and Halogen Bonding Interactions

This compound is expected to feature a rich network of hydrogen and halogen bonds.

Halogen Bonding: The iodine atom on the pyridazine ring can act as a halogen bond donor, forming C-I···I⁻ or C-I···N interactions. acs.org The strength of a halogen bond generally follows the trend I > Br > Cl > F. nih.gov In ionic cocrystals, halogen bonds between iodine atoms and halide ions are common, often working in synergy with hydrogen bonds to build complex supramolecular networks. nih.gov The competition and interplay between the strong N⁺-H···I⁻ hydrogen bond and the C-I···I⁻ halogen bond would be a key feature of the crystal structure. acs.org

Table 3: Typical Interaction Geometries and Energies

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Estimated Energy (kJ/mol) |

| N⁺-H···I⁻ | 3.2 - 3.5 | 160 - 180 | 40 - 80 |

| C-H···I⁻ | 3.7 - 4.0 | 140 - 160 | 5 - 15 |

| C-I···I⁻ | 3.8 - 4.1 (vs. 4.3 Å vdW sum) | 165 - 180 | 15 - 30 |

| C-I···N | 3.0 - 3.3 (vs. 3.5 Å vdW sum) | 165 - 180 | 10 - 25 |

Note: Values are derived from literature on halopyridinium iodides and related halogen-bonded systems. acs.orgnih.gov

Prediction of Crystal Packing and Polymorphism

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry. Crystal structure prediction (CSP) methods typically involve generating a large number of plausible crystal packings and ranking them based on their calculated lattice energies.

For this compound, the crystal packing will be a result of the optimization of the various hydrogen and halogen bonding interactions, as well as weaker van der Waals forces and π-π stacking. The directional nature of the N⁺-H···I⁻ hydrogen bonds and C-I···I⁻ halogen bonds will likely lead to the formation of well-defined motifs like chains or layers. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon. Different polymorphs can arise from subtle differences in the balance of intermolecular interactions, leading to variations in crystal packing. CSP studies can help to identify potential low-energy polymorphs, which is crucial as different polymorphs can have different physical properties.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecule Synthesis

The presence of both an iodo and an amino group on the pyridazine (B1198779) ring makes 6-Iodopyridazin-3-amine (B1310551) hydroiodide a highly valuable precursor for the synthesis of a wide array of complex organic molecules. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can participate in various condensation and substitution reactions.

Precursors for Polyheterocyclic Systems

6-Iodopyridazin-3-amine hydroiodide serves as a key starting material for the synthesis of fused polyheterocyclic systems, which are prevalent in many biologically active compounds. A notable example is the construction of the pyridazino[4,5-b]indole scaffold. This tricyclic system is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as anxiolytics, antihypertensives, and inhibitors of various enzymes. acs.org

The synthesis of these systems often involves an initial cross-coupling reaction at the 6-position of the pyridazine ring, followed by further cyclization steps. For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl or heteroaryl group, which can then undergo subsequent reactions to form the fused indole (B1671886) ring. The amino group at the 3-position can also be utilized to build additional fused rings, leading to even more complex polyheterocyclic structures. researchgate.net The development of synthetic routes to these scaffolds is an active area of research, with a focus on improving efficiency and molecular diversity. acs.orgnih.govnih.gov

Synthesis of Diversely Substituted Pyridazine Derivatives

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 6-position of the pyridazine ring. This versatility allows for the creation of libraries of diversely substituted pyridazine derivatives for screening in drug discovery and materials science applications.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction with boronic acids or their esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. cambridgemedchemconsulting.comnih.govacs.org

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynyl-substituted pyridazines, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amino groups at the 6-position. nih.govrsc.orgrsc.org

The following table provides a summary of representative Suzuki-Miyaura coupling reactions involving pyridazine derivatives, illustrating the versatility of this approach.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Ref |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28% | cambridgemedchemconsulting.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 14% | cambridgemedchemconsulting.com |

| 6-Iodopyridazin-3(2H)-one | 2-Naphthaleneboronic acid | Pd/C | - | Propylene Carbonate | 6-(Naphthalen-2-yl)pyridazin-3(2H)-one | - | nih.gov |

| Iodopyridines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | Phenylpyridines | 93% | nih.gov |

DME: 1,2-Dimethoxyethane

Construction of Bioisosteres and Analogues

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy for optimizing drug candidates. nih.govconsensus.app The 6-aminopyridazine moiety present in this compound can act as a bioisostere for other important heterocyclic systems found in biologically active molecules, such as purines. nih.gov This substitution can lead to improved pharmacological properties, such as enhanced target affinity, better metabolic stability, or reduced toxicity. nih.govconsensus.app

For example, pyridazine derivatives have been investigated as inhibitors of various kinases, where the pyridazine core mimics the hydrogen bonding pattern of the adenine (B156593) ring in ATP. enamine.net The ability to readily functionalize the 6-position of this compound allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.

Catalysis and Ligand Design

While the primary applications of this compound have been in the synthesis of complex organic molecules, its structural features suggest potential roles in the development of novel catalysts and ligands.

Development of Pyridazine-Based Ligands for Transition Metal Catalysis

The pyridazine scaffold, with its two adjacent nitrogen atoms, possesses the ability to chelate to transition metals, making it an attractive core for the design of new ligands. The amino group in this compound provides an additional coordination site or a point for further functionalization to create more complex ligand architectures. acs.org

Although direct applications of this compound in this area are not yet widely reported, the synthesis of pyridazine-based ligands for transition metal catalysis is an active field of research. enamine.net These ligands have shown promise in a variety of catalytic transformations, including cross-coupling reactions and oxidation catalysis. The ability to tune the electronic and steric properties of the ligand by introducing different substituents at the 6-position of the pyridazine ring, facilitated by the iodo group, could lead to the development of highly efficient and selective catalysts.

Exploration of Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Amines are a particularly important class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. The amino group of this compound, being part of an electron-deficient heterocyclic system, possesses unique electronic properties that could be harnessed in organocatalysis.

While the direct use of this compound as an organocatalyst has not been extensively explored, the broader class of aminopyridazines and related nitrogen-containing heterocycles are being investigated for their catalytic potential. nih.gov The development of chiral derivatives of 6-aminopyridazine could open up new avenues in asymmetric organocatalysis, a field of critical importance for the synthesis of enantiomerically pure pharmaceuticals.

Role as a Halogen-Bond Donor in Catalytic Processes

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a Lewis base. chemrxiv.orgsci-hub.se This interaction has found increasing application in organocatalysis, where halogen bond donors act as Lewis acidic catalysts to activate substrates in various organic reactions. sci-hub.senih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. nih.gov

The compound this compound possesses structural features conducive to acting as a halogen-bond donor. The iodine atom, being highly polarizable, is attached to an electron-deficient pyridazine ring. The pyridazine ring itself, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the electron-withdrawing environment. nih.gov Furthermore, the presence of a positive charge in the hydroiodide form, likely through protonation of a ring nitrogen, would significantly enhance the electrophilicity of the σ-hole on the iodine atom, making it a potentially stronger halogen-bond donor. nih.gov Studies on halogenated pyridinium (B92312) cations have shown that adding a positive charge to the ring increases the electrostatic potential of the halogen's σ-hole, thereby making them better halogen-bond donors, comparable to strong donors like perfluorinated halobenzenes. nih.gov

While the principles of halogen-bond catalysis are well-established with various iodine-based donors, including neutral and cationic species, specific research detailing the application of this compound as a catalyst was not found in the search results. sci-hub.senih.gov However, the catalytic activity of related structures, such as other iodine(I) and hypervalent iodine(III) compounds, has been demonstrated in several reaction types, including Michael additions and Diels-Alder reactions. nih.gov These catalysts function by activating carbonyl or nitro groups through halogen bonding. nih.gov Given its structural characteristics, this compound represents a promising, though currently unexplored, candidate for organocatalysis via halogen bonding.

Advanced Materials Research

The pyridazine core is a valuable scaffold in materials science due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities. researchgate.net These features make pyridazine and its derivatives attractive for developing advanced materials with tailored optical, electronic, and recognition properties.

Pyridazine Derivatives in Optical Materials

Pyridazine derivatives have been investigated for their potential in optical materials, particularly for applications in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridazine ring allows for the creation of "push-pull" systems when combined with electron-donating groups. nih.gov This architecture facilitates intramolecular charge transfer, which is crucial for tuning the emission properties of luminophors.

Researchers have synthesized various π-conjugated molecules based on pyridazine and other heterocycles, such as thiophene, to create materials with specific optical and electronic properties. nih.gov For instance, a series of deep-blue organic luminophors based on pyrrolopyridazine derivatives were prepared and showed high relative luminescence quantum yields, making them suitable for electroluminescent devices. nih.gov Another study focused on donor-acceptor molecules with a pyridazine acceptor unit, which exhibited fast thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. chemrxiv.org

Table 1: Examples of Pyridazine Derivatives in Optical Materials Research

| Derivative Class | Application | Key Finding | Reference |

|---|---|---|---|

| Pyrrolopyridazines | Deep blue organic luminophors | High luminescence quantum yield (up to 84%) and luminescence in the solid state. | nih.gov |

| Donor-Acceptor Pyridazines | Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs | Combination with phenoxazine (B87303) donors led to high reverse intersystem crossing rates and fast delayed emission. | chemrxiv.org |

Exploration in Organic Semiconductor Development

The same electronic properties that make pyridazine derivatives useful in optical materials also make them interesting for organic semiconductor applications. The ability to act as an electron-accepting unit is a valuable trait for developing n-type or ambipolar organic field-effect transistors (OFETs) and for use in all-polymer solar cells. nih.gov

Research into pyridazine-based donor-acceptor molecules has demonstrated their potential for efficient triplet harvesting in OLEDs, a critical process for high-performance organic semiconductors. chemrxiv.org The development of high-mobility organic semiconducting polymers often relies on incorporating potent acceptor units, and heteroatom-substituted building blocks like pyridazine are explored for this purpose. These polymers are being applied in the development of high-performance transistors and photovoltaic devices. nih.gov

Application in Sensing and Supramolecular Chemistry